Linker Length Optimization: Ethyl vs. Propyl Spacer Comparison with N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide
The target compound contains an ethyl (two-carbon) linker between the 4-phenylpiperidine amide and the pyrazine carboxamide, in contrast to the propyl (three-carbon) linker in N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide (EVT-11143383). This difference reduces the rotatable bond count by one and decreases the calculated logP by approximately 0.5 units relative to the propyl analog (ChemDiv logP = 1.70 for target compound) . In the 4-phenylpiperidine patent family (US 11,028,098), linker length is explicitly identified as a critical determinant of heterobicycle positioning within the target binding pocket, with sub-nanomolar shifts in binding affinity observed between ethyl- and propyl-linked analogs across multiple targets [1].
| Evidence Dimension | Linker length (methylene spacer units) |
|---|---|
| Target Compound Data | 2-carbon (ethyl) linker; rotatable bonds = 5; logP = 1.70 (calculated) |
| Comparator Or Baseline | N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide: 3-carbon (propyl) linker; rotatable bonds = 6; logP ≈ 2.2 (estimated) |
| Quantified Difference | Δ 1 methylene unit; Δ rotatable bonds = 1; Δ logP ≈ -0.5; binding affinity shifts of up to 10-fold reported for analogous linker variations in the patent series [1] |
| Conditions | In silico physicochemical prediction; patent SAR data from 4-phenylpiperidine-heterobicycle conjugates [REFS-1, REFS-2] |
Why This Matters
The shorter linker confers lower lipophilicity and reduced conformational flexibility, which in the context of CNS-targeted screening libraries typically correlates with improved ligand efficiency indices and reduced promiscuous binding — a key selection criterion when prioritizing hits from the same chemotype.
- [1] US Patent 11,028,098. 4-Phenylpiperidines, Their Preparation and Use. (Linker length SAR disclosed in detailed description and examples.) View Source
